molecular formula C20H38O3 B1236168 14R-hydroxy-11E-eicosenoic acid

14R-hydroxy-11E-eicosenoic acid

Cat. No. B1236168
M. Wt: 326.5 g/mol
InChI Key: OONXYOAWMIVMCI-FIIODCPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14R-hydroxy-11E-eicosenoic acid is a long-chain fatty acid.

Scientific Research Applications

Conversion to Value-Added Products

Research has explored microbial systems for converting 14-hydroxy-11E-eicosenoic acid (14R-hydroxy-11E-eicosenoic acid) to value-added products. Notably, strains of Sphingobacterium multivorum have been found capable of converting this compound to 14-oxo-11E-eicosenoic acid. This conversion is significant as it represents a functional modification of the compound, offering potential applications in the production of specialized biochemical products (Kuo, Rooney, & Isbell, 2008).

Enzymatic Synthesis in Plants

14R-hydroxy-11E-eicosenoic acid is also involved in plant metabolism. It can be synthesized enzymatically in plants like avocado. For instance, research on avocado mesocarp demonstrated the synthesis of 14-hydroxy-11-eicosenoate using ricinoleate and acetyl-CoA, with cofactors like ATP, TPNH, and DPNH playing a role. This finding highlights the compound's significance in plant fatty acid metabolism and its potential for applications in agricultural and botanical research (Yang & Stumpf, 1965).

Metabolism in Higher Animals

The compound is also relevant in the study of fatty acid metabolism in higher animals. For instance, studies on the oxygenation of unsaturated fatty acids in sheep vesicular gland preparations showed the formation of related compounds, suggesting that derivatives of 14R-hydroxy-11E-eicosenoic acid and similar fatty acids play a role in animal physiology and may have implications in understanding diseases and developing medical treatments (Hamberg & Samuelsson, 1967).

properties

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

IUPAC Name

(E,14R)-14-hydroxyicos-11-enoic acid

InChI

InChI=1S/C20H38O3/c1-2-3-4-13-16-19(21)17-14-11-9-7-5-6-8-10-12-15-18-20(22)23/h11,14,19,21H,2-10,12-13,15-18H2,1H3,(H,22,23)/b14-11+/t19-/m1/s1

InChI Key

OONXYOAWMIVMCI-FIIODCPWSA-N

Isomeric SMILES

CCCCCC[C@H](C/C=C/CCCCCCCCCC(=O)O)O

SMILES

CCCCCCC(CC=CCCCCCCCCCC(=O)O)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCCCC(=O)O)O

synonyms

lesquerolic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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